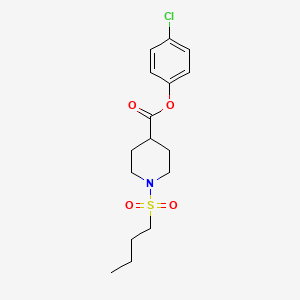
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as ETP-46321, is a synthetic compound that belongs to the family of indole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one exerts its anticancer activity by binding to the Topoisomerase I-DNA complex, which results in the stabilization of the complex and the prevention of DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has several advantages for lab experiments, including its high potency and selectivity for cancer cells, as well as its minimal toxicity in normal cells. However, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive. In addition, 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has limited solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One potential area of focus is the optimization of its synthesis method to improve yield and reduce cost. Another area of interest is the development of novel formulations of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one that can improve its solubility and bioavailability. Additionally, further research is needed to explore the potential applications of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Synthesis Methods
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one can be synthesized through a multi-step process that involves the condensation of 2-nitrobenzaldehyde with indole-3-acetaldehyde, followed by reduction and cyclization reactions. The final product is obtained by the addition of a phenylpropenyl group to the indole ring. The synthesis method has been optimized to yield high purity and yield of 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one.
Scientific Research Applications
3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of the enzyme Topoisomerase I, which is essential for DNA replication and cell division. 3'-hydroxy-1'-(3-phenyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-hydroxy-3-(1H-indol-3-yl)-1-[(E)-3-phenylprop-2-enyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24-25(29,21-17-26-22-14-6-4-12-19(21)22)20-13-5-7-15-23(20)27(24)16-8-11-18-9-2-1-3-10-18/h1-15,17,26,29H,16H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDEAFQZIDDCB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5310389.png)
![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5310407.png)

![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![1-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5310430.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5310432.png)
![5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5310443.png)
![4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)
![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5310485.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5310492.png)